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Compound of Interest

Compound Name: N,O-Bis-(4-chlorobenzoyl)tyramine

Cat. No.: B3179402

An In-depth Technical Guide on the Physicochemical Properties of N,O-Bis-(4-
chlorobenzoyl)tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis-(4-chlorobenzoyl)tyramine is recognized primarily as an impurity associated with the
fibric acid derivative drug, Bezafibrate. A thorough understanding of its physicochemical
properties is essential for the development of robust analytical methods for impurity profiling, as
well as for assessing its potential toxicological impact. This technical guide provides a summary
of the available and predicted physicochemical data for N,O-Bis-(4-chlorobenzoyl)tyramine
and outlines general experimental protocols for their determination.

Chemical Identity
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Property Value Source

N,O-Bis-(4-

chlorobenzoyl)tyramine

Chemical Name

4-(2-(4-
Synonyms Chlorobenzamido)ethyl)phenyl  [1]

4-chlorobenzoate

CAS Number 41859-56-7 2]
Molecular Formula C22H17CI2NO3 [2]
Molecular Weight 414.28 g/mol [2]
Chemical Structure lalt text

Physicochemical Properties

A comprehensive literature search did not yield experimentally determined values for the LogP,
pKa, aqueous solubility, and melting point of N,O-Bis-(4-chlorobenzoyl)tyramine. The data
for a related compound, N-(4-Chlorobenzoyl)tyramine (CAS: 41859-57-8), is sometimes
mistakenly attributed to the target molecule and is presented here for informational purposes
only. To provide valuable insights for researchers, predicted values for the target compound
have been generated using computational models.

Table of Physicochemical Properties
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Predicted Value

Experimental Value

(N,O-Bis-(4- (N-(4- Source
Property .
chlorobenzoyl)tyra  Chlorobenzoyl)tyra (Experimental)
mine) mine)
LogP 5.85 + 0.70 3.409 [3]

pKa (most acidic)

11.25 + 0.70 (Amide
N-H)

10.01 £ 0.15 (Phenolic
OH)

[4]

pKa (most basic)

-1.58 + 0.10 (Amide
C=0)

Aqueous Solubility

LogS: -6.42 (0.48
mg/L)

Slightly soluble in
DMSO and Methanol

[4]

Not available

170-172 °C

[5]

Melting Point

Note: Predicted values are computationally derived and should be confirmed by experimental
analysis.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of
the key physicochemical properties of organic compounds like N,O-Bis-(4-
chlorobenzoyl)tyramine.

Determination of Octanol-Water Partition Coefficient
(LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Workflow for LogP Determination
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Prepare octanol-saturated water and water-saturated octanol

;

Dissolve N,O-Bis-(4-chlorobenzoyl)tyramine in one phase

;

Mix equal volumes of both phases in a separatory funnel

;

Shake vigorously to allow for partitioning

;

Allow phases to separate

v

Collect samples from both the octanol and aqueous layers

;

Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV)

v

Calculate LogP = log([Concentration in Octanol] / [Concentration in Aqueous])

Click to download full resolution via product page

Caption: General workflow for the experimental determination of LogP.

Determination of Acid Dissociation Constant (pKa)
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The pKa value indicates the strength of an acid in solution. Potentiometric titration is a common
method for its determination.

Workflow for pKa Determination

Dissolve a known amount of N,0-Bis-(4-chlorobenzoyl)tyramine in a suitable solvent (e.g., water/methanol mixture)

Titrate the solution with a standardized solution of a strong base (e.g., NaOH)

Monitor the pH of the solution continuously using a calibrated pH meter

Plot the pH of the solution against the volume of titrant added

Determine the pKa from the half-equivalence point of the titration curve

Click to download full resolution via product page
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Caption: General workflow for the experimental determination of pKa via potentiometric
titration.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the bioavailability of a compound. The
shake-flask method is a standard approach for its measurement.

Workflow for Aqueous Solubility Determination
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Add an excess amount of solid N,O-Bis-(4-chlorobenzoyl)tyramine to a known volume of water

Y

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium

Y

Separate the undissolved solid from the solution by filtration or centrifugation

Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV)

Report the solubility in units such as mg/mL or pg/mL
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Place a small amount of the finely powdered N,O-Bis-(4-chlorobenzoyl)tyramine into a capillary tube

Place the capillary tube in a melting point apparatus

Heat the sample at a controlled rate

Observe the sample and record the temperature at which melting begins and the temperature at which the sample is completely liquid

Report the melting point as a range
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N,O-Bis-(4-chlorobenzoyl)tyramine

In vitro assays (e.g., receptor binding, enzyme inhibition) In vivo studies (e.g., animal models)

Target Identification

Signaling Pathway Analysis ADME/Tox profiling

Determination of Biological Effect

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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